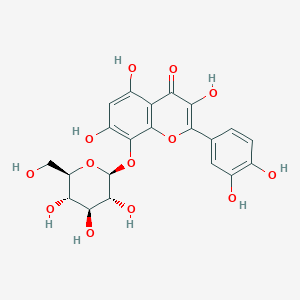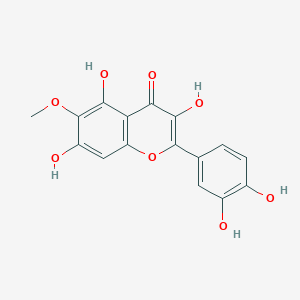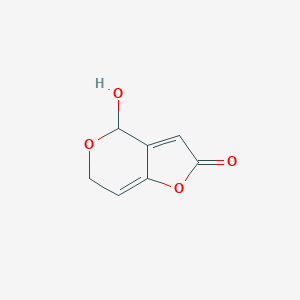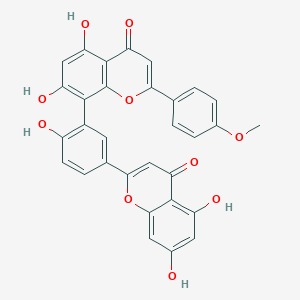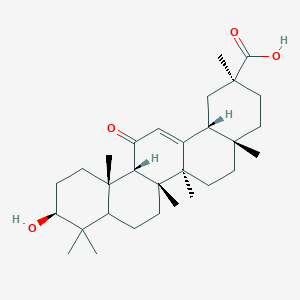
Acide 18alpha-glycyrrhétique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
18alpha-Glycyrrhetinic acid is a bioactive triterpenoid compound derived from the hydrolysis of glycyrrhizin, a major constituent of licorice root (Glycyrrhiza glabra). This compound has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, anti-tumor, and hepatoprotective effects .
Applications De Recherche Scientifique
18alpha-Glycyrrhetinic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing various bioactive derivatives.
Biology: Studied for its role in modulating cellular processes and signaling pathways.
Medicine: Investigated for its anti-inflammatory, anti-tumor, and hepatoprotective effects. .
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mécanisme D'action
Target of Action
18alpha-Glycyrrhetinic acid (18α-GA) is a bioactive triterpenoid found in licorice plants . It has been shown to have multiple targets, including EGFR, AKT1, PI3KR1, MAPK1, IGF1, and SRC . These targets are crucial in the progression of diseases such as non-small cell lung cancer (NSCLC) . It also shows selective inhibition of 11-HSD1 (11-hydroxysteroid dehydrogenase 1) .
Mode of Action
18α-GA interacts with its targets to induce various changes. It acts as an inhibitor of NF-kB and an activator of the proteasome . This dual action serves as a pro-longevity and anti-aggregation factor in multicellular organisms . It also induces apoptosis .
Biochemical Pathways
The compound affects multiple biochemical pathways. It suppresses the NF-κB and MAPK signaling pathways . These pathways are involved in inflammation and cancer progression. By suppressing these pathways, 18α-GA can exert anti-inflammatory and anti-cancer effects .
Pharmacokinetics
This suggests that it has good bioavailability, which is crucial for its pharmacological activity .
Result of Action
The action of 18α-GA results in various molecular and cellular effects. It has been shown to reduce the expression of iNOS, COX-2, and MAPKs, as well as activation of NF-κB in cells . It also induces apoptosis . These effects contribute to its anti-inflammatory and anti-cancer properties .
Analyse Biochimique
Biochemical Properties
18alpha-Glycyrrhetinic acid shows selective inhibition of 11-HSD1 (11-hydroxysteroid dehydrogenase 1) . It also shows anti-proliferative and apoptotic effects on hepatic stellate cells . It has been discovered to have strong inhibition against LPS-induced NO and IL-6 production in RAW264.7 cells .
Cellular Effects
18alpha-Glycyrrhetinic acid has been found to have multiple beneficial effects, including antioxidant activity . It significantly increased the levels of several antioxidant enzymes and reduced corresponding intracellular levels of reactive oxidative species and malondialdehyde . It also inhibited cell apoptosis via activating the phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) signaling pathway .
Molecular Mechanism
The molecular mechanisms of 18alpha-Glycyrrhetinic acid involve the activation of both extrinsic and intrinsic apoptotic pathways . It increases the levels of pro-apoptotic proteins such as Bax and Bid and decreases the anti-apoptotic proteins such as Bcl-2 and Bcl-xl . It also increases Fas and Fas-L which are associated with surface death receptor in HL-60 cells .
Temporal Effects in Laboratory Settings
The effects of 18alpha-Glycyrrhetinic acid over time in laboratory settings have not been extensively studied. It has been shown to have long-term effects on cellular function observed in in vitro studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
18alpha-Glycyrrhetinic acid can be synthesized from 18beta-glycyrrhizic acid through a series of chemical reactions. The process involves treating 18beta-glycyrrhizic acid with a methanolic solution of hydrochloric acid, resulting in a mixture of methyl esters of 18alpha- and 18beta-glycyrrhetinic acids. This mixture is then subjected to benzoylation, followed by separation using chromatography on silica gel. The final step involves alkaline hydrolysis of methyl 3-benzoyl-18alpha-glycyrrhetinate to yield 18alpha-Glycyrrhetinic acid .
Industrial Production Methods
Industrial production of 18alpha-Glycyrrhetinic acid typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, employing industrial-grade reagents and equipment for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
18alpha-Glycyrrhetinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include derivatives such as 3-keto-18alpha-glycyrrhetinic acid and various esters, which exhibit enhanced biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
18beta-Glycyrrhetinic acid: Another isomer of glycyrrhetinic acid with similar pharmacological properties but different molecular configuration.
Glycyrrhizic acid: The parent compound from which 18alpha-Glycyrrhetinic acid is derived, known for its anti-inflammatory and antiviral properties
Uniqueness
18alpha-Glycyrrhetinic acid is unique due to its specific molecular configuration, which imparts distinct biological activities compared to its isomers. Its selective inhibition of 11-hydroxysteroid dehydrogenase 1 and potent anti-inflammatory effects make it a valuable compound for therapeutic applications .
Propriétés
Numéro CAS |
1449-05-4 |
|---|---|
Formule moléculaire |
C30H46O4 |
Poids moléculaire |
470.7 g/mol |
Nom IUPAC |
(2R,4aS,6aR,6aS,6bR,8aR,12aS,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid |
InChI |
InChI=1S/C30H46O4/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6/h16,19,21-23,32H,8-15,17H2,1-7H3,(H,33,34)/t19-,21-,22?,23+,26+,27+,28-,29+,30+/m0/s1 |
Clé InChI |
MPDGHEJMBKOTSU-JNYFVOPZSA-N |
SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |
SMILES isomérique |
C[C@]12CC[C@@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CCC(C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)O |
SMILES canonique |
CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |
melting_point |
330 - 335 °C |
Key on ui other cas no. |
1449-05-4 |
Description physique |
Solid |
Pictogrammes |
Irritant |
Synonymes |
12, Po Acid, Glycyrrhetic Acid, Glycyrrhetinic Acid, Rhetinic Acid, Uralenic Arthrodont Enoxolone Glyciram Glycyram Glycyrrhetic Acid Glycyrrhetinic Acid Jintan Po 12 Rhetinic Acid Uralenic Acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


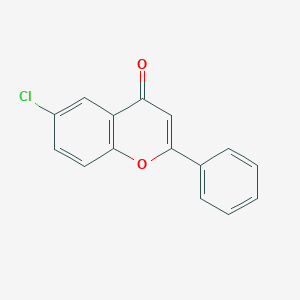
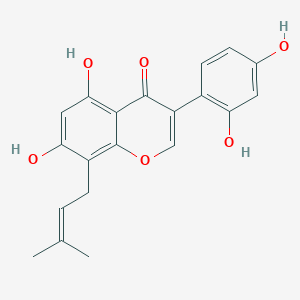
![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one](/img/structure/B190348.png)


